Cyclobutoxyacetic Acid Ethyl Ester
Description
Cyclobutoxyacetic Acid Ethyl Ester is an organic compound characterized by a cyclobutane ring connected via an ether oxygen to an acetic acid backbone, which is esterified with ethanol. These derivatives typically exhibit moderate molecular weights (e.g., ~140–200 g/mol) and are synthesized through reactions involving cyclobutane-containing intermediates, such as cyclobutyl bromoacetate or dicarboxylic anhydrides . Applications may include pharmaceutical intermediates, specialty solvents, or materials science research due to their unique cyclic structure.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-cyclobutyloxyacetate |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)6-11-7-4-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
NTHOEEJIUGUYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Cyclobutoxyacetic Acid Ethyl Ester analogs with other ethyl esters of varying substituents:
Key Observations :
- Cyclobutane-containing esters (e.g., Ethyl 3-oxocyclobutanecarboxylate) have lower molecular weights and higher ring strain compared to linear or branched esters like Myristic Acid Ethyl Ester. This strain may enhance reactivity in ring-opening or cycloaddition reactions .
- β-Keto esters (e.g., 4-Cyclobutyl-3-oxo-butyric Acid Ethyl Ester) exhibit increased acidity at the α-hydrogen, enabling enolate formation for synthetic applications .
Physical and Chemical Properties
Cyclobutane Derivatives : Their compact cyclic structure reduces steric hindrance, facilitating reactions like nucleophilic substitutions or photochemical rearrangements .
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